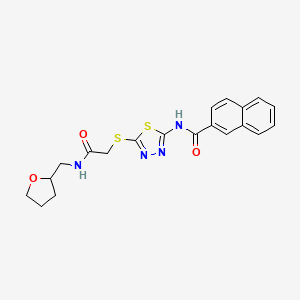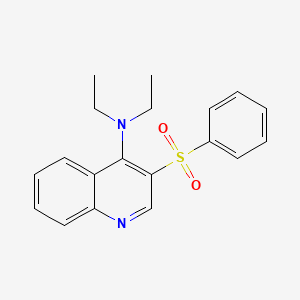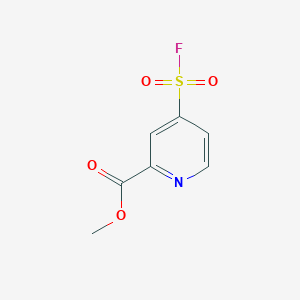
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate is a chemical compound with the CAS Number: 2138060-60-1 . It has a molecular weight of 219.19 . The IUPAC name for this compound is methyl 4-(fluorosulfonyl)picolinate . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 219.19 .Scientific Research Applications
Dioxygen-Initiated Oxidation in Diiron(II) Complexes
In a study by Carson & Lippard (2006), the dioxygen-initiated oxidation of heteroatomic substrates in diiron(II) complexes is described. This research highlights the application of pyridine ligands, akin to Methyl 4-(fluorosulfonyl)pyridine-2-carboxylate, in modeling the active site of soluble methane monooxygenase, which is crucial for understanding enzymatic oxidation processes (Carson & Lippard, 2006).
Synthesis and Analgesic Properties
Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in molecules for optimizing biological properties. This study indicates the potential of derivatives of pyridine compounds, such as this compound, in enhancing the analgesic properties of certain compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Green-Emitting Iridium(III) Complexes
Constable et al. (2014) reported on iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands, including those with pyridine-based structures. This research highlights the role of such compounds in developing materials with specific emission properties, useful in various applications like sensors and display technology (Constable, Ertl, Housecroft, & Zampese, 2014).
Fluorescence Properties of Eu(III) and Tb(III) Complexes
Research by Rui (2006) and Rui-ren et al. (2006) focused on synthesizing novel pyridine-2,6-dicarboxylic acid derivatives and studying their fluorescence properties when coordinated with Eu(III) and Tb(III). These findings contribute to the understanding of how pyridine derivatives can be utilized in creating materials with unique fluorescence characteristics, beneficial for applications in optical and material sciences (Rui, 2006) (Rui-ren, Yan, Guo, & Luo, 2006).
Synthesis of Functionalized Tetrahydropyridines
Zhu, Lan, & Kwon (2003) presented a phosphine-catalyzed [4 + 2] annulation process for synthesizing functionalized tetrahydropyridines. This study underscores the significance of pyridine compounds in the field of organic synthesis, demonstrating their utility in creating complex organic structures (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
This compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
methyl 4-fluorosulfonylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)6-4-5(2-3-9-6)14(8,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXUAMKCVSOGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
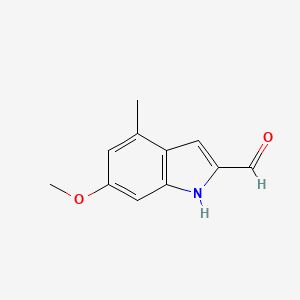
![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)

![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)
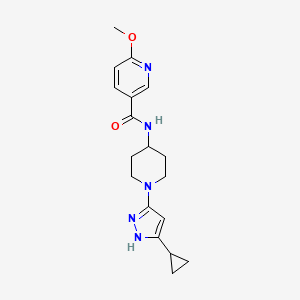




![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)
